1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a benzo[d]thiazole moiety, which is known for its diverse biological activities, and a spiro[isobenzofuran-1,4’-piperidin] core, which contributes to its structural complexity and potential pharmacological properties .
Preparation Methods
The synthesis of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl-containing compound to form the benzo[d]thiazole ring . This is followed by a spirocyclization reaction to introduce the spiro[isobenzofuran-1,4’-piperidin] moiety. Industrial production methods may involve the use of microwave irradiation or other advanced techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with DNA and proteins, contributing to its anticancer properties .
Comparison with Similar Compounds
1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:
2-arylbenzothiazoles: These compounds also feature the benzo[d]thiazole ring and exhibit similar biological activities.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds have a fused imidazole-thiazole ring system and are known for their anticancer and antimicrobial properties.
N-(benzo[d]thiazol-2-yl) derivatives: These compounds are structurally related and exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects.
The uniqueness of 1’-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro structure, which imparts distinct physicochemical properties and potential for diverse biological activities.
Properties
IUPAC Name |
1'-(1,3-benzothiazole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-18(17-21-15-7-3-4-8-16(15)26-17)22-11-9-20(10-12-22)14-6-2-1-5-13(14)19(24)25-20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSRBAFLHCMTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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